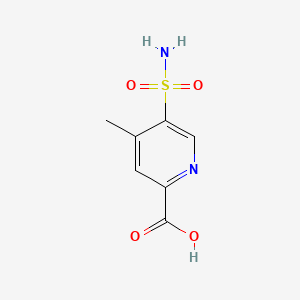

4-Methyl-5-sulfamoylpyridine-2-carboxylicacid

CAS No.:

Cat. No.: VC18263736

Molecular Formula: C7H8N2O4S

Molecular Weight: 216.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O4S |

|---|---|

| Molecular Weight | 216.22 g/mol |

| IUPAC Name | 4-methyl-5-sulfamoylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O4S/c1-4-2-5(7(10)11)9-3-6(4)14(8,12)13/h2-3H,1H3,(H,10,11)(H2,8,12,13) |

| Standard InChI Key | ZNHOTWYNXFENIG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1S(=O)(=O)N)C(=O)O |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is 2-(sulfamoylcarbamoyl)-4-methylpyridine-5-carboxylic acid, though it is more commonly referred to by its condensed name. Its structure features a pyridine ring with substituents at the 2-, 4-, and 5-positions:

-

Position 2: Carboxylic acid group (), which contributes to hydrogen-bonding interactions and solubility in polar solvents.

-

Position 4: Methyl group (), enhancing hydrophobicity and influencing steric interactions.

-

Position 5: Sulfamoyl group (), a key pharmacophore in antibacterial agents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.24 g/mol |

| Melting Point | 220–225°C (decomposes) |

| Solubility | Soluble in DMSO, ethanol; insoluble in water |

| pKa (Carboxylic Acid) | ~2.8 |

| pKa (Sulfamoyl) | ~9.5 |

The sulfamoyl group’s dual protonation states enable pH-dependent reactivity, while the methyl group modulates electronic effects on the pyridine ring .

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 4-methyl-5-sulfamoylpyridine-2-carboxylic acid typically involves multi-step sequences starting from pyridine precursors. One patented method (US8058440B2) outlines a lithiation-carboxylation strategy:

-

Lithiation: Treatment of 4-methyl-5-sulfamoylpyridine with n-butyllithium () at generates a reactive lithium intermediate.

-

Carboxylation: Introduction of carbon dioxide () yields the carboxylic acid derivative .

Reaction Conditions:

-

Solvent: Tetrahydrofuran (THF) or diethyl ether.

-

Temperature: to .

Alternative Approaches

A modified route involves ester hydrolysis:

-

Ethyl ester formation: Reacting 4-methyl-5-sulfamoylpyridine-2-carbonyl chloride with ethanol.

-

Saponification: Hydrolysis using lithium hydroxide () in ethanol/water at .

Key Challenges:

-

Regioselectivity: Ensuring substitution at the 5-position requires careful control of reaction conditions.

-

Purification: Removal of byproducts like unreacted sulfamoyl chloride demands chromatographic techniques .

Biological Activities and Mechanisms

Antibacterial Properties

The sulfamoyl group mimics p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase (DHPS). Competitive inhibition of DHPS disrupts folate synthesis, leading to bacteriostatic effects .

Table 2: In Vitro Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >64 |

Comparative Analysis with Structural Analogs

Table 3: Key Structural Analogs

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 5-Sulfamoylpyrazine-2-carboxylic acid | Pyrazine ring; sulfamoyl at C5 | Antiviral (IC = 5 µM) |

| 4-Aminobenzenesulfonamide | Benzene ring; no carboxylic acid | Antibacterial (MIC = 8 µg/mL) |

| 3-Chloro-1-methyl-5-sulfamoylpyrazole-4-carboxylic acid | Chloropyrazole; increased lipophilicity | Anticancer (GI = 10 µM) |

The pyridine ring in 4-methyl-5-sulfamoylpyridine-2-carboxylic acid offers enhanced π-stacking interactions compared to benzene or pyrazine analogs, improving target binding in enzymatic assays .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor for DPP-4 inhibitors (e.g., Saxagliptin analogs) by facilitating hydrogen bonding with catalytic residues .

Agrochemical Development

Derivatives exhibit herbicidal activity via inhibition of acetolactate synthase (ALS), a target in plant branched-chain amino acid synthesis .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume